molecular formula C17H16N2O5S B492883 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline CAS No. 1008069-44-0

1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline

Cat. No.: B492883
CAS No.: 1008069-44-0
M. Wt: 360.4g/mol
InChI Key: ZRUGOIGNWLZVPY-UHFFFAOYSA-N
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Description

1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is a complex organic compound featuring an indole moiety fused with a sulfonyl group and a proline residue. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The indole structure is a common motif in many biologically active molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesizers to increase yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux.

    Substitution: Halogens (e.g., bromine) in acetic acid at elevated temperatures.

Major Products:

    Oxidation: Oxindole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a precursor for various indole-based compounds with potential pharmaceutical applications.

Biology:

  • Investigated for its role in modulating biological pathways due to the presence of the indole moiety, which is known to interact with various biological targets.

Medicine:

  • Potential applications in drug development, particularly in designing molecules with anti-inflammatory, anticancer, and antimicrobial properties.

Industry:

  • Utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole structure.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity and leading to biological effects. The sulfonyl group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

    1-Methylindole: Lacks the sulfonyl and proline groups, making it less versatile in biological applications.

    Indole-3-acetic acid: A plant hormone with different biological roles compared to the sulfonylated indole.

    Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonyl group but different core structure.

Uniqueness: 1-[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline is unique due to its combination of the indole core, sulfonyl group, and proline residue, which collectively contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-18-12-7-8-14(10-4-2-5-11(15(10)12)16(18)20)25(23,24)19-9-3-6-13(19)17(21)22/h2,4-5,7-8,13H,3,6,9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUGOIGNWLZVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4C(=O)O)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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